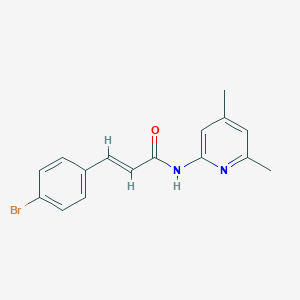
N-(2,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as DMTU, is a chemical compound that has been used extensively in scientific research. It is a thiourea derivative that has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
DMTU acts as an antioxidant by scavenging ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals. It has been shown to protect cells and tissues from oxidative damage and reduce inflammation. DMTU also has the ability to chelate metal ions, which can further reduce oxidative stress.
Biochemical and Physiological Effects:
DMTU has been found to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in a variety of cell types, including neuronal cells, cardiomyocytes, and endothelial cells. DMTU has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMTU has been shown to have protective effects in animal models of various diseases, including Parkinson's disease, Alzheimer's disease, and ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU is a useful tool for studying oxidative stress and inflammation in vitro and in vivo. It is relatively easy to synthesize and has been shown to be safe and non-toxic in animal studies. However, there are some limitations to using DMTU in research. It has a relatively short half-life and can be rapidly metabolized, which can limit its effectiveness in some experimental settings. Additionally, DMTU can interfere with some assays commonly used to measure ROS levels, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving DMTU. One area of interest is the development of novel DMTU derivatives with improved antioxidant activity and pharmacokinetic properties. Another area of interest is the use of DMTU in combination with other antioxidants or drugs to enhance its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMTU and its potential therapeutic applications.
Méthodes De Synthèse
DMTU can be synthesized by reacting 2,4-dimethoxyaniline with 2,4-dimethylphenyl isothiocyanate. The reaction takes place in the presence of a base and yields DMTU as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DMTU has been widely used in scientific research due to its ability to scavenge reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. DMTU has been found to be a potent antioxidant and has been used in a variety of research studies related to oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-7-14(12(2)9-11)18-17(22)19-15-8-6-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOLXTRXBHBKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)


![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)


![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
